

Structural Analysis of N-Methyl-DL-Leucine Hydrochloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	<i>N-Me-dl-leu-oh HCl</i>
CAS No.:	2215857-49-9; 2566-33-8; 66866-69-1
Cat. No.:	B2582411

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Executive Summary & Scientific Rationale

N-Methyl-DL-leucine hydrochloride is a highly specialized unnatural amino acid derivative that has become a cornerstone in modern drug discovery. It is extensively utilized in the synthesis of peptide-based therapeutics, peptidomimetics, and antibody-drug conjugates (ADCs) (1)[1]. The incorporation of an N-methyl group into a peptide backbone fundamentally alters its conformational landscape. By eliminating the amide hydrogen bond donor and introducing steric bulk, N-methylation enhances proteolytic stability, drives membrane permeability, and modulates cis/trans isomerization (2)[2].

However, the structural elucidation of this compound—especially distinguishing it from structural isomers like N-methylisoleucine—requires a rigorous, multi-modal analytical strategy. This whitepaper provides a field-proven, self-validating framework for the physicochemical characterization and structural analysis of N-methyl-DL-leucine hydrochloride.

Physicochemical & Structural Fundamentals

N-Methyl-DL-leucine hydrochloride (IUPAC: 4-methyl-2-(methylamino)pentanoic acid hydrochloride) exists as a racemic mixture of D- and L-enantiomers (3)[3]. The hydrochloride salt form is engineered specifically to stabilize the secondary amine, preventing oxidative degradation and significantly enhancing aqueous solubility during synthetic workflows.

Table 1: Fundamental Physicochemical Properties

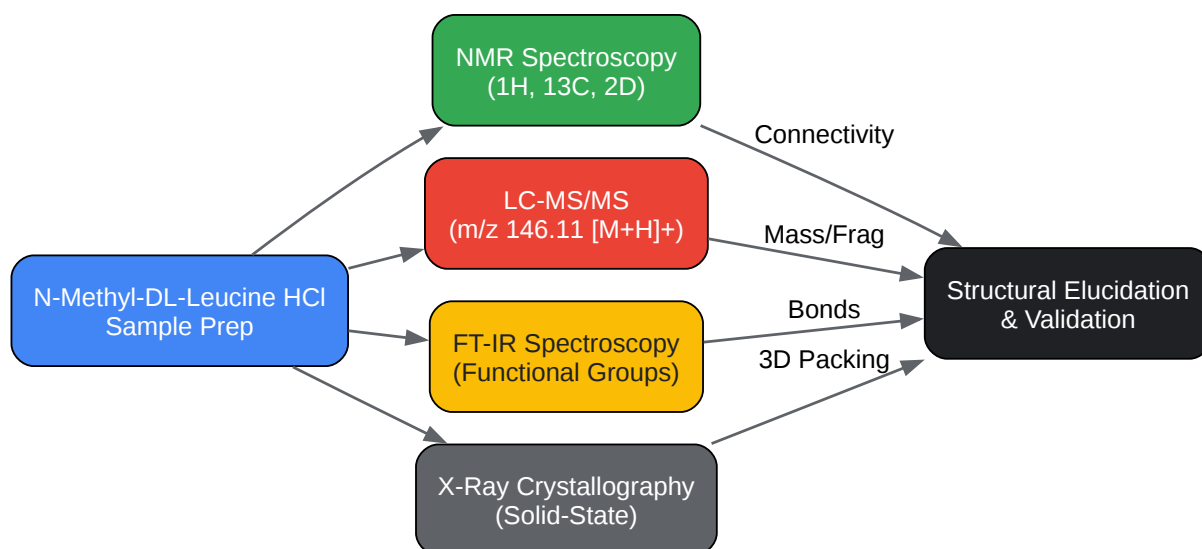
Property	Value
IUPAC Name	4-methyl-2-(methylamino)pentanoic acid hydrochloride
CAS Number	2566-33-8
PubChem CID	567743
Molecular Formula	C ₇ H ₁₅ NO ₂ · HCl
Monoisotopic Mass (Free Base)	145.1103 Da
SMILES (Free Base)	CC(C)CC(C(=O)O)NC

Analytical Strategy & Causality

Relying on a single analytical modality for unnatural amino acids often leads to false positives due to isobaric interference or conformational masking. We employ an orthogonal, self-validating system:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for confirming N-alkylation. The N-CH₃ group yields a distinct singlet in the ¹H NMR spectrum, while the α-proton shifts downfield due to the electron-withdrawing nature of the protonated secondary amine (4)[4].
- Mass Spectrometry (LC-MS/MS): High-resolution MS confirms the exact mass. Fragmentation (MS²) is critical here; it yields characteristic immonium ions that differentiate N-methylleucine from N-methylisoleucine (5)[5].

- Vibrational Spectroscopy (FT-IR): Used to validate the salt form. Secondary amine hydrochlorides exhibit broad, complex stretching bands in the 2700–2400 cm^{-1} region, distinct from free bases or primary amines.



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Caption: Multi-modal analytical workflow for the structural elucidation of N-methyl-DL-leucine hydrochloride.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols are designed with internal validation checkpoints.

Protocol A: Quantitative ^1H and ^{13}C NMR Acquisition

Causality Check: We utilize Deuterated Methanol (Methanol- d_4) or D_2O with an internal standard (HMDS or TSP) because precise chemical shift referencing is required to differentiate the N-methyl singlet from solvent impurities or closely related aliphatic signals ().

- **Sample Preparation:** Dissolve 15 mg of N-methyl-DL-leucine hydrochloride in 0.6 mL of Methanol-d₄. Add HMDS to a final concentration of 0.94 mM to serve as the internal calibration standard (set to 0.062 ppm for ¹H).
- **Instrument Tuning:** Tune and match the probe on a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the solvent.
- **1D ¹H Acquisition:** Acquire 16–32 scans with a relaxation delay (D1) of 3 seconds. Validation: The D1 must be sufficiently long to allow complete relaxation of the N-CH₃ protons for accurate integration (must integrate exactly to 3H relative to the α-CH 1H).
- **2D Correlation (COSY/HSQC):** Run a ¹H-¹H COSY to trace the spin system from the α-proton down the isobutyl side chain. Validation: This confirms the connectivity of the leucine side chain, ruling out valine or isoleucine isomers.

Table 2: Expected NMR Chemical Shifts (in D₂O/MeOD)

Nucleus	Structural Position	Expected Shift (ppm)	Multiplicity	Integration
¹ H	N-CH ₃	2.80 – 3.10	Singlet	3H
¹ H	α-CH	3.60 – 3.90	Multiplet	1H
¹ H	β-CH ₂	1.60 – 1.90	Multiplet	2H
¹ H	γ-CH	1.60 – 1.80	Multiplet	1H
¹ H	δ-CH ₃ (x2)	0.90 – 1.05	Doublets	6H
¹³ C	N-CH ₃	31.0 – 33.0	-	-
¹³ C	α-C	60.0 – 63.0	-	-
¹³ C	β-C	38.0 – 40.0	-	-

(Note: Exact shifts may vary slightly based on concentration, pH, and exact solvent referencing[4][6].)

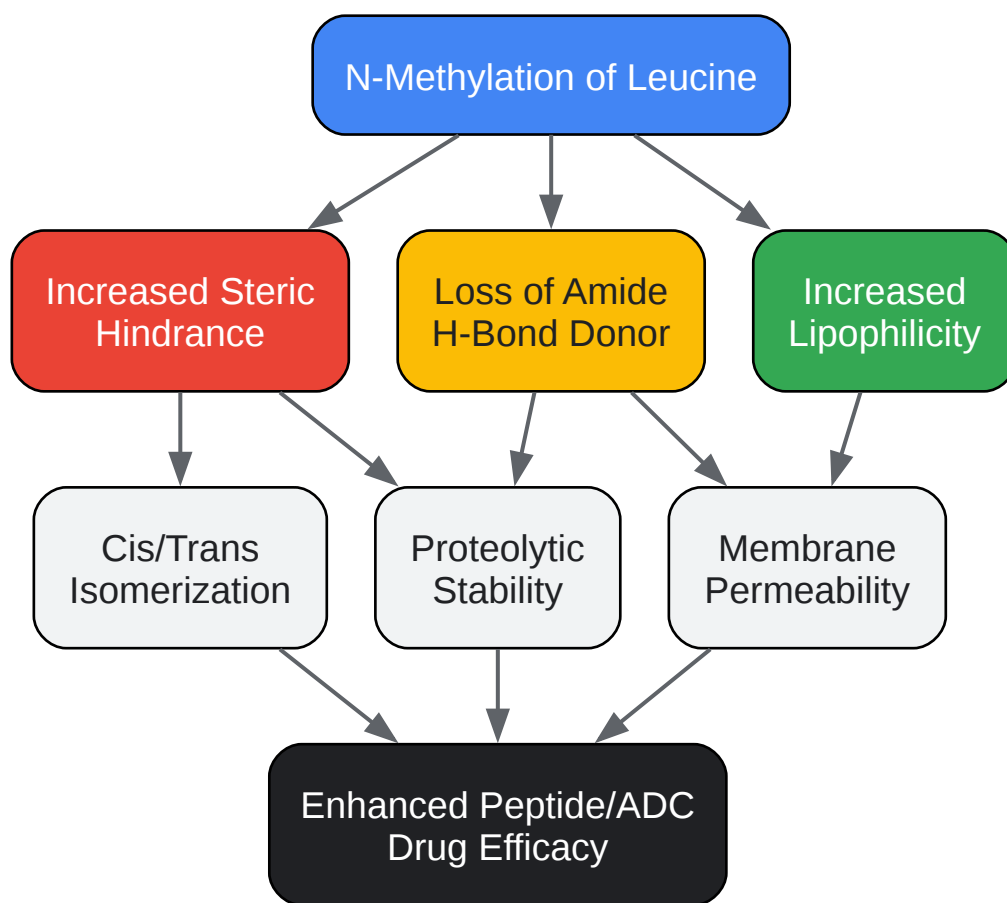
Protocol B: LC-MS/MS System Suitability and Fragmentation

Causality Check: We employ Hydrophilic Interaction Liquid Chromatography (HILIC) rather than standard Reversed-Phase (C18) chromatography because the polar hydrochloride salt of the small amino acid exhibits poor retention and peak shape on hydrophobic stationary phases (5)[5].

- Chromatography Setup: Install a HILIC column (e.g., 50 × 2.1 mm, 1.7 μm particles).
- Mobile Phase: Prepare Mobile Phase A (5 mM ammonium formate in water) and Mobile Phase B (Acetonitrile). Run a gradient from 90% B down to 50% B over 5 minutes.
- Ionization (ESI+): Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.
- Data Acquisition: Scan for the protonated molecular ion[M+H]⁺ at m/z 146.11.
- MS² Fragmentation: Isolate m/z 146.11 and apply Collision-Induced Dissociation (CID). Validation: Look for the loss of H₂O and CO₂ (formic acid equivalent loss) yielding the characteristic N-methyl immonium ion, which confirms the structural backbone.

Mechanistic Impact on Drug Design

When N-methyl-DL-leucine is incorporated into a macrocycle or peptide, it radically alters the molecule's pharmacological profile. The N-methyl group removes a critical hydrogen bond donor, which prevents local intermolecular aggregation and lowers the desolvation energy required for the peptide to cross lipid bilayers (7)[7]. Furthermore, the steric bulk of the methyl group restricts the Ramachandran dihedral angles (ϕ and ψ), frequently inducing a cis peptide bond conformation that is highly resistant to enzymatic degradation by endogenous proteases (2)[2].



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Caption: Mechanistic impact of N-methylation on the physicochemical and pharmacokinetic properties of peptides.

References

- PubChem. "N-Methyl-dl-leucine | C₇H₁₅NO₂ | CID 567743". National Institutes of Health. [3](#)
- J&K Scientific. "N-Methyl-DL-leucine hydrochloride | 2566-33-8". [8](#)
- BOC Sciences. "Unnatural Amino Acids in Drug Discovery". [1](#)
- BenchChem. "A Researcher's Guide to Confirming N-Methylation in Peptides". [9](#)
- BenchChem. "A Comparative Guide to N-Methylleucine and Proline Conformational Constraints in Peptides". [2](#)

- MDPI. "Evidence for Naturally Produced Beauvericins Containing N-Methyl-Tyrosine in Hypocreales Fungi". [5](#)
- ChemRxiv. "The Passive Permeability Landscape Around Geometrically Diverse Hexa- and Heptapeptide Macrocycles". [7](#)
- Canadian Science Publishing. "Isolation and characterization of enniatins from *Fusarium avenaceum* DAOM 196490". [4](#)
- ACS Publications. "Restricted Conformation Analogues of an Anthelmintic Cyclodepsipeptide". [6](#)
- RSC Advances. "Comparison of *Balanites aegyptiaca* parts: metabolome providing insights into plant health benefits...".

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Sources

- [1. aapep.bocsci.com](http://1.aapep.bocsci.com) [aapep.bocsci.com]
- [2. pdf.benchchem.com](http://2.pdf.benchchem.com) [pdf.benchchem.com]
- [3. N-Methyl-dl-leucine | C7H15NO2 | CID 567743 - PubChem](https://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
- [4. cdnsiencepub.com](http://4.cdnsiencepub.com) [cdnsiencepub.com]
- [5. mdpi.com](http://5.mdpi.com) [mdpi.com]
- [6. pubs.acs.org](http://6.pubs.acs.org) [pubs.acs.org]
- [7. chemrxiv.org](http://7.chemrxiv.org) [chemrxiv.org]
- [8. jk-sci.com](http://8.jk-sci.com) [jk-sci.com]
- [9. pdf.benchchem.com](http://9.pdf.benchchem.com) [pdf.benchchem.com]
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